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Compound of Interest

Compound Name: 4-Formylbenzoate

Cat. No.: B8722198 Get Quote

Introduction

Methyl 4-formylbenzoate is a bifunctional organic compound containing both an ester and an

aldehyde group. This unique structural feature makes it a valuable building block in the

synthesis of a wide range of pharmaceuticals and other complex organic molecules. A thorough

understanding of its spectroscopic characteristics is paramount for researchers in organic

synthesis, medicinal chemistry, and materials science for reaction monitoring, quality control,

and structural elucidation. This technical guide provides a comprehensive overview of the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for

methyl 4-formylbenzoate, along with detailed experimental protocols for data acquisition.

Spectroscopic Data
The following sections present the key spectroscopic data for methyl 4-formylbenzoate in a

tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.10 s 1H
Aldehydic proton (-

CHO)

8.15 d 2H
Aromatic protons

(ortho to -CHO)

7.95 d 2H
Aromatic protons

(ortho to -COOCH₃)

3.95 s 3H
Methyl protons (-

OCH₃)

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

191.5 Aldehydic carbon (-CHO)

166.0 Ester carbonyl carbon (-COOCH₃)

139.0 Aromatic carbon (para to -CHO)

135.0 Aromatic carbon (ipso to -CHO)

130.0 Aromatic carbons (ortho to -COOCH₃)

129.5 Aromatic carbons (ortho to -CHO)

52.5 Methyl carbon (-OCH₃)

Solvent: CDCl₃. Spectrometer frequency: 101 MHz.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

~2850, ~2750 Weak C-H stretch (aldehyde)

~1720 Strong C=O stretch (ester carbonyl)

~1700 Strong
C=O stretch (aldehyde

carbonyl)

~1600, ~1450 Medium C=C stretch (aromatic ring)

~1280, ~1100 Strong C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity (%) Assignment

164 High [M]⁺ (Molecular ion)

133 High [M - OCH₃]⁺

105 Medium [M - COOCH₃]⁺

77 Medium [C₆H₅]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are intended as a general guide and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy
Sample Preparation:
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Weigh approximately 5-10 mg of methyl 4-formylbenzoate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation

delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise

ratio.

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H

spectrum due to the lower natural abundance of ¹³C. Proton decoupling is generally used to

simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation and Data Acquisition:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum.

Place a small amount of the solid methyl 4-formylbenzoate sample directly onto the ATR

crystal.

Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality

spectrum.

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (EI Method)
Sample Introduction and Data Acquisition:

Introduce a small amount of the methyl 4-formylbenzoate sample into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS).

For direct insertion, the sample is heated to induce vaporization into the ion source.

In the ion source, the gaseous molecules are bombarded with a beam of high-energy

electrons (typically 70 eV) to cause ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like methyl 4-formylbenzoate.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8722198#spectroscopic-data-of-4-formylbenzoate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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